molecular formula C10H8FN3 B13059951 2-(4-Fluorophenyl)pyrimidin-5-amine

2-(4-Fluorophenyl)pyrimidin-5-amine

Cat. No.: B13059951
M. Wt: 189.19 g/mol
InChI Key: QADVWPDCPNGKNH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains both a pyrimidine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidin-5-amine typically involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a Suzuki coupling reaction, where 4-fluoroaniline is reacted with a pyrimidine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring facilitates its incorporation into biological systems. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)pyrimidin-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrimidin-5-amine

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-6H,12H2

InChI Key

QADVWPDCPNGKNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)N)F

Origin of Product

United States

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